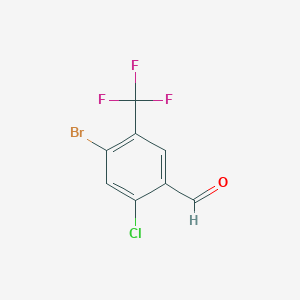

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBDRNZTZYCVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221835 | |

| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-64-6 | |

| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-bromo-2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-chloro-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzaldehyde ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing trifluoromethyl group activates the ring for such reactions.

Key examples:

-

Bromine substitution:

Reaction with amines (e.g., aniline) in polar aprotic solvents (e.g., DMF) at 80–100°C yields 4-amino-2-chloro-5-(trifluoromethyl)benzaldehyde. Catalysts like CuI improve efficiency . -

Chlorine substitution:

Chlorine can be replaced by methoxy groups using NaOMe in methanol under reflux .

Oxidation and Reduction of the Aldehyde Group

The aldehyde moiety participates in redox reactions:

Coupling Reactions

The bromine atom enables cross-coupling reactions:

-

Suzuki coupling:

Reacting with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives . -

Ullmann coupling:

Forms carbon-heteroatom bonds with amines or thiols using CuI and ligands .

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

-

Schiff base synthesis:

Reaction with ethylenediamine in ethanol under reflux produces a bis-imine ligand, useful in coordination chemistry .

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, directed EAS can occur at meta/para positions under strong conditions:

-

Nitration:

Using HNO₃/H₂SO₄ at 0°C introduces nitro groups, though yields are low (<30%) due to deactivation .

Reaction Conditions Table

| Reaction Type | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromine substitution | Aniline, CuI | DMF | 80°C | 12h | ~75% |

| Aldehyde oxidation | KMnO₄, H₂O | H₂O | 60°C | 6h | ~85% |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 90°C | 24h | ~70% |

Scientific Research Applications

Pharmaceuticals

4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to participate in reactions that form complex molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties. The trifluoromethyl group enhances the bioactivity of these derivatives by influencing their pharmacokinetics and receptor interactions .

Agrochemicals

In agrochemical research, this compound is utilized in developing pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and stability of agrochemical formulations. The incorporation of halogen atoms typically improves the environmental persistence and biological activity of these compounds against pests.

Material Science

The compound is also employed in material science applications, particularly in synthesizing advanced materials with specific electronic and optical properties. The unique characteristics imparted by the trifluoromethyl group are beneficial in creating materials for electronics and photonics .

Table 2: Reaction Types

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Participates due to electron-withdrawing effects |

| Nucleophilic Addition | Forms imines or hemiacetals with amines or alcohols |

| Coupling Reactions | Reacts with boronic acids via Suzuki-Miyaura coupling |

Case Study 1: Synthesis of Anticancer Agents

Recent studies have focused on utilizing this compound as a precursor in synthesizing novel anticancer agents. Researchers have demonstrated that derivatives formed from this compound exhibit significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Development of Agrochemicals

In agrochemical research, derivatives synthesized from this compound have shown promising results as effective pesticides. Field trials indicated that these compounds significantly reduced pest populations while maintaining low toxicity to non-target organisms, underscoring their potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Additionally, the presence of bromine and chlorine atoms influences the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde

- CAS RN : 1414870-64-6

- Molecular Formula : C₈H₃BrClF₃O

- Molecular Weight : 287.46 g/mol

- Appearance: Not explicitly stated in sources, but typically a crystalline solid.

- Purity : 95–97% (supplier-dependent) .

Structural Features :

This compound features a benzaldehyde core substituted with bromine (Br) at position 4, chlorine (Cl) at position 2, and a trifluoromethyl (-CF₃) group at position 3. The electron-withdrawing nature of -CF₃ and halogens influences its reactivity, making it valuable in cross-coupling reactions and pharmaceutical intermediates .

Applications :

Primarily used in organic synthesis, agrochemicals, and pharmaceuticals. Its halogenated structure facilitates Suzuki-Miyaura couplings and other catalytic transformations .

Substituent Position and Electronic Effects

Table 1: Substituent Comparison

Key Observations :

- Halogen Effects: The presence of Cl and Br in the target compound increases molecular weight and steric bulk compared to non-chlorinated analogs (e.g., 2-Bromo-5-(trifluoromethyl)benzaldehyde).

- Electron-Donating vs. Withdrawing Groups : Replacing Cl with OCH₃ (as in 4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde) shifts electronic properties, making the compound more reactive toward electrophilic substitution .

Table 2: Reactivity in Cross-Coupling Reactions

Key Observations :

- Halogen Diversity : The Cl and Br in the target compound allow sequential functionalization. For example, Cl can be replaced via SNAr (nucleophilic substitution) while retaining Br for further coupling .

- Trifluoromethyl Group : The -CF₃ group stabilizes intermediates in catalytic cycles, improving yields in cross-coupling reactions .

Physicochemical Properties

Table 3: Physical Properties

Key Observations :

- Stability: The target compound requires refrigerated storage (2–8°C), whereas non-chlorinated analogs may have less stringent requirements .

- Solubility : Higher halogen content reduces solubility in polar solvents compared to methoxy-substituted derivatives .

Table 4: Hazard Profiles

Key Observations :

- Chlorinated Derivatives: The target compound poses greater respiratory risks (H335) compared to non-chlorinated analogs, likely due to volatile byproducts .

Biological Activity

Structural Overview

The molecular formula of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is C₈H₄BrClF₃O, with a molecular weight of 269.48 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Bromination : Utilizing bromine or brominating agents under controlled conditions to achieve selective bromination.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing effects of the halogen substituents.

This compound exhibits notable biological activities attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances electrophilicity, making the aldehyde carbon more susceptible to nucleophilic attacks. This property allows the compound to participate in various biochemical interactions, potentially modulating enzyme activities or receptor functions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure were tested against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated that certain derivatives presented outstanding activity compared to standard drugs like doxorubicin, with calculated IC50 values indicating effective inhibition of cancer cell growth .

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Hydrazones derived from this compound showed dual inhibition capabilities, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . This dual inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antifungal Activity

Preliminary bioassays have indicated that derivatives of this compound exhibit fungicidal properties against pathogens such as Rhizoctonia solani and Botrytis cinerea. These findings highlight the potential agricultural applications of this compound as a fungicide.

Data Summary

Q & A

Basic: What safety precautions are critical when handling 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde in laboratory settings?

Answer:

- Eye/Skin Exposure: Immediate flushing with water for 15 minutes is essential upon contact. Remove contaminated clothing and seek medical attention .

- Toxicological Uncertainty: Due to incomplete toxicological data, assume high hazard potential. Use PPE (gloves, goggles, lab coat) and conduct work in a fume hood .

- Waste Disposal: Halogenated aldehydes require specialized disposal; consult institutional guidelines for halogenated waste protocols.

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR Analysis: and NMR can identify aldehyde protons (δ ~9.8–10.2 ppm) and confirm substitution patterns (e.g., bromo/chloro splitting) .

- FT-IR: A strong C=O stretch (~1700 cm) confirms the aldehyde group.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (CHBrClFO: theoretical ~291.37 g/mol) and isotopic patterns from bromine/chlorine .

Intermediate: How can regioselectivity challenges be addressed during the synthesis of polyhalogenated benzaldehydes like this compound?

Answer:

- Directed Metalation: Use directing groups (e.g., –CHO) to control halogenation positions. For example, bromination at the para position to the aldehyde is favored in certain conditions .

- Protecting Groups: Temporarily protect the aldehyde (e.g., as an acetal) to prevent unwanted reactions during halogenation .

- Cross-Coupling: Suzuki-Miyaura coupling with pre-functionalized aryl halides can introduce trifluoromethyl or chloro groups post-synthesis .

Advanced: How do computational methods aid in predicting reactivity or stability of this compound in synthetic pathways?

Answer:

- DFT Calculations: Predict electrophilic substitution sites using Fukui indices. The trifluoromethyl group is electron-withdrawing, directing reactions to the ortho/para positions .

- Reaction Modeling: Simulate intermediates in nucleophilic aromatic substitution (e.g., hydrolysis of bromine) to optimize conditions (solvent, catalyst) .

- Degradation Pathways: Molecular dynamics can model stability under thermal or photolytic stress, guiding storage conditions .

Advanced: How should researchers resolve contradictions in reported yields for similar halogenated benzaldehyde syntheses?

Answer:

- Parameter Optimization: Systematically vary catalysts (e.g., Pd vs. Cu for cross-coupling), solvents (polar aprotic vs. ethers), and temperatures .

- Byproduct Analysis: Use HPLC or GC-MS to identify side products (e.g., dehalogenation or over-oxidation) .

- Reproducibility Checks: Validate literature methods with controlled moisture/oxygen-free environments, as halogenation is sensitive to trace water .

Intermediate: What strategies mitigate hazards during large-scale reactions involving this compound?

Answer:

- Batch Size Limitation: Start with sub-gram scales to assess exothermicity or gas evolution risks.

- In Situ Monitoring: Use inline FT-IR or Raman spectroscopy to detect hazardous intermediates (e.g., HBr release) .

- Quenching Protocols: Pre-plan neutralization steps (e.g., sodium bicarbonate for acid byproducts) .

Advanced: How does the trifluoromethyl group influence the compound’s applicability in medicinal chemistry?

Answer:

- Bioavailability: The CF group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmacokinetic studies .

- Target Binding: Fluorine’s electronegativity can modulate interactions with enzymes (e.g., kinase inhibitors) or receptors .

- SAR Studies: Derivatives (e.g., replacing Br with I) can be synthesized to explore structure-activity relationships in drug discovery .

Basic: What are the key storage conditions for this compound?

Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent aldehyde oxidation .

- Light Sensitivity: Protect from UV exposure using amber glass to avoid photodegradation .

- Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of halogen groups .

Advanced: How can researchers validate the purity of this compound for catalytic studies?

Answer:

- HPLC-PDA: Use reverse-phase HPLC with photodiode array detection to quantify impurities (e.g., residual bromine precursors) .

- Elemental Analysis: Confirm Br/Cl/F content matches theoretical values (±0.3%) .

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and rule out isomer contamination .

Intermediate: What alternative routes exist for introducing the trifluoromethyl group if direct methods fail?

Answer:

- Umemoto Reagents: Use electrophilic trifluoromethylation reagents (e.g., (CFO)SO) under radical initiation .

- Sandmeyer-Type Reactions: Convert diazonium salts (from –NH precursors) to –CF via copper-mediated methods .

- Late-Stage Functionalization: Employ transition-metal catalysis (e.g., Pd/CFX reagents) post-aldehyde synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.